N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Its structure features a bromophenyl group and a phenyl-substituted tetrazole moiety, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly for conditions related to inflammation and neurological disorders.
The compound can be synthesized through established organic chemistry methods, primarily involving the formation of the tetrazole ring and subsequent acylation reactions. It has been referenced in various chemical databases and literature, indicating its relevance in scientific research.
N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is classified as:
The synthesis of N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves two main steps:
Synthesizing this compound may involve challenges related to controlling reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can be described as follows:
The compound contains:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-bromophenyl)-2-[5-phenyl-2H-tetrazol-2-yl]acetamide |
| InChI | InChI=1S/C15H13BrN4O |
| InChI Key | YAFZUQFDIMGUOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br)Cl |
N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can participate in several chemical reactions:
The mechanism of action for N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific biological targets:
N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide exhibits typical physical properties associated with organic compounds:
| Property | Value |
|---|---|
| Appearance | Solid (crystalline form) |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has several applications in scientific research:
This comprehensive analysis highlights the significance of N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in various fields, particularly in medicinal chemistry and biological research.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5